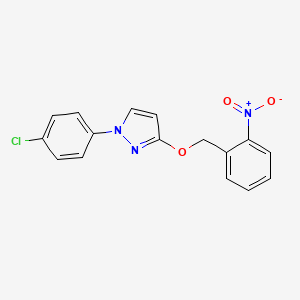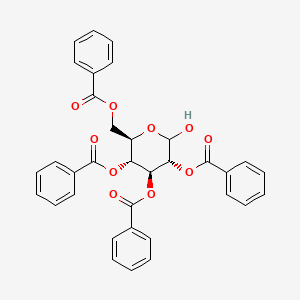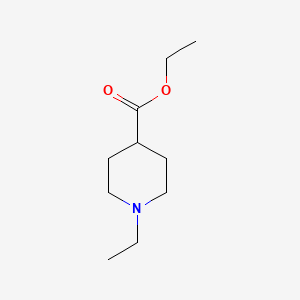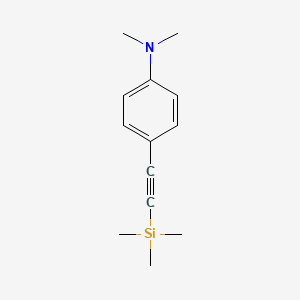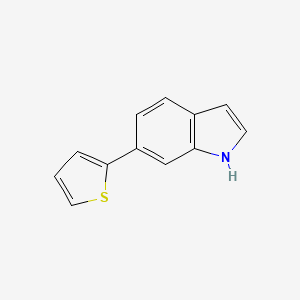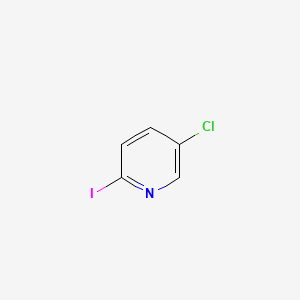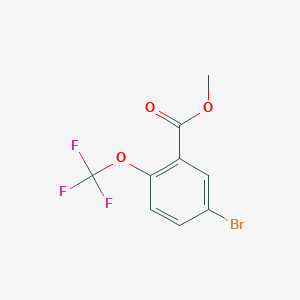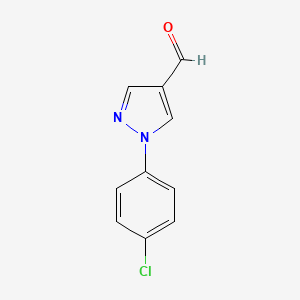
1-(4-氯苯基)-1H-吡唑-4-甲醛
描述
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group and an aldehyde functional group
科学研究应用
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
作用机制
Target of Action
It is structurally similar to pyraclostrobin , a fungicide that targets the mitochondrial respiration process in fungi . It’s also related to some hydrazine-coupled pyrazoles, which have shown potent antileishmanial and antimalarial activities .
Mode of Action
Pyraclostrobin, a structurally similar compound, inhibits mitochondrial respiration .
Biochemical Pathways
Compounds like pyraclostrobin affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
In silico pharmacokinetics analysis of a structurally similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Structurally similar compounds have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Action Environment
Pyraclostrobin, a structurally similar compound, is stable in aqueous solution in the dark at ph 4, 5, and 7 (25°c and 50°c) .
生化分析
Biochemical Properties
1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For example, it can interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting acetylcholinesterase, 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde can affect neurotransmission and potentially serve as a lead compound for developing treatments for neurological disorders.
Cellular Effects
The effects of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and transcription factors, leading to changes in gene expression profiles . Additionally, 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction . For instance, its binding to acetylcholinesterase results in enzyme inhibition, which in turn affects neurotransmitter levels in the nervous system. Additionally, 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, making it suitable for long-term studies . Over time, it can undergo degradation, leading to the formation of metabolites that may have distinct biological activities. Long-term exposure to 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects by modulating enzyme activity and cellular processes . At higher doses, it may induce toxic or adverse effects, such as neurotoxicity or hepatotoxicity. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility and excretion. The metabolic pathways of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde play a crucial role in determining its pharmacokinetic properties and biological effects.
Transport and Distribution
The transport and distribution of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde in specific cellular compartments, affecting its distribution and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde can interact with transcription factors and influence gene expression. In the mitochondria, it can affect metabolic processes and energy production. The subcellular localization of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde determines its biological effects and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the aldehyde group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents and catalysts.
Major Products:
Oxidation: 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Chlorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1H-pyrazole-3-carbaldehyde: Differing in the position of the aldehyde group, which can affect its reactivity and biological activity.
1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid:
1-(4-Chlorophenyl)-1H-pyrazole-4-methanol: The reduced form of the aldehyde, with distinct reactivity and uses.
The uniqueness of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-(4-chlorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQVRKCGPMBZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424347 | |
| Record name | 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63874-99-7 | |
| Record name | 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



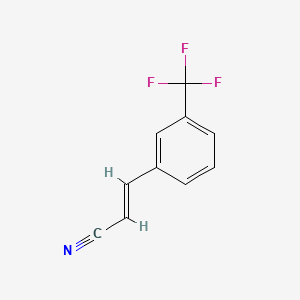
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)
